molecular formula C25H27N3O3S B3456593 N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide

N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide

Cat. No. B3456593
M. Wt: 449.6 g/mol
InChI Key: RFNNEBGOEVGAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide, also known as BPPM, is a chemical compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide works by inhibiting the activity of a protein known as heat shock protein 90 (HSP90). HSP90 is involved in the regulation of many cellular processes, including cell growth and division. By inhibiting HSP90, N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide can prevent the growth and division of cancer cells and other diseased cells.
Biochemical and Physiological Effects
N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide is its specificity for HSP90. This specificity makes N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide a valuable tool for studying the role of HSP90 in cellular processes. However, N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has some limitations for lab experiments. For example, N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide is relatively unstable and can degrade over time. Additionally, N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide. One area of interest is the development of new N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide derivatives that have improved stability and lower toxicity. Another area of interest is the study of the combination of N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide with other cancer treatments, such as chemotherapy and radiation therapy. Finally, research is needed to better understand the mechanisms of action of N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide and its potential use in the treatment of other diseases.

Scientific Research Applications

N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been studied extensively for its potential use in scientific research, particularly in the field of cancer research. Studies have shown that N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has anti-cancer properties and can inhibit the growth of cancer cells. N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has also been studied for its potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease.

properties

IUPAC Name

N-benzyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-32(30,31)28(20-21-8-4-2-5-9-21)24-14-12-22(13-15-24)25(29)27-18-16-26(17-19-27)23-10-6-3-7-11-23/h2-15H,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNNEBGOEVGAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.